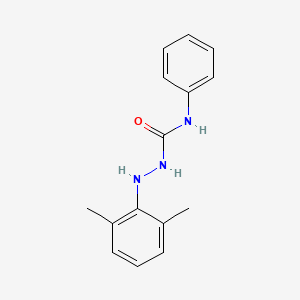![molecular formula C25H15NO3 B12566047 Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- CAS No. 143697-18-1](/img/structure/B12566047.png)
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- typically involves a multi-step process. One notable method includes a four-step cascade reaction between acrylamides and 4-hydroxy-2-alkynoates. This reaction proceeds via C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction conditions are generally mild, and the process is compatible with various functional groups, making it efficient for constructing complex molecules.
Industrial Production Methods
While specific industrial production methods for Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties are being explored for use in materials science, including the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to engage in specific binding interactions with enzymes or receptors, influencing biological processes. Detailed studies, including density functional theory (DFT) calculations, have been conducted to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-3,4-dicarboxylic anhydride
- 3,4-Pyridinedicarboxylic anhydride
- Cinchomeronic anhydride
Uniqueness
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- stands out due to its fused ring system and the presence of triphenyl groups, which impart unique chemical and physical properties
Properties
CAS No. |
143697-18-1 |
|---|---|
Molecular Formula |
C25H15NO3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4,6,7-triphenylfuro[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C25H15NO3/c27-24-20-19(16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)26-23(21(20)25(28)29-24)18-14-8-3-9-15-18/h1-15H |
InChI Key |
OFYVKNMHTQCKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(N=C2C4=CC=CC=C4)C5=CC=CC=C5)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



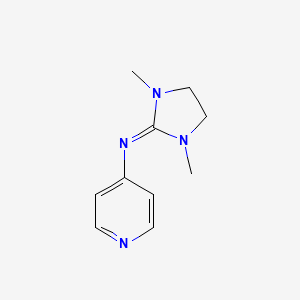

![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
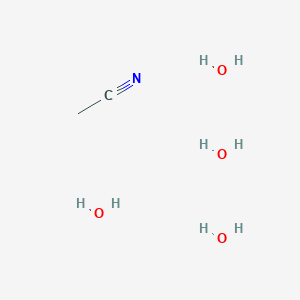
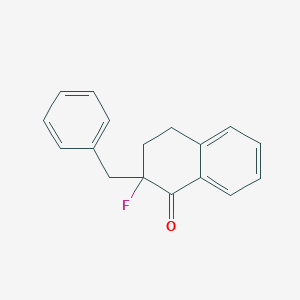
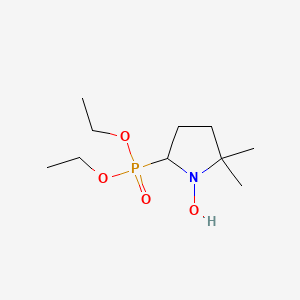
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)
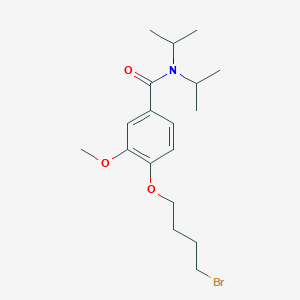
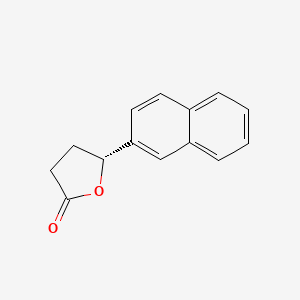

acetyl fluoride](/img/structure/B12566023.png)
